molecular formula C16H19N3S B583463 Isothipendyl-d6 CAS No. 1330265-10-5

Isothipendyl-d6

Cat. No.: B583463
CAS No.: 1330265-10-5
M. Wt: 291.446
InChI Key: OQJBSDFFQWMKBQ-XERRXZQWSA-N
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Description

Isothipendyl-d6 is a deuterated form of isothipendyl, a first-generation histamine H1 antagonist. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the molecular structure, which makes it useful in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothipendyl-d6 involves the incorporation of deuterium atoms into the molecular structure of isothipendyl. One common method involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is refluxed, and then 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine is added. The mixture is further refluxed, cooled, and filtered to obtain isothipendyl hydrochloride, which is then refined to produce isothipendyl .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous reactions without the need for intermediate product separation. This method ensures high purity (over 99%) and yield (over 70%), making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isothipendyl-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Isothipendyl-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of isothipendyl in the body.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biological Research: Used to study the interaction of isothipendyl with biological targets, such as histamine receptors.

    Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.

Mechanism of Action

Isothipendyl-d6 exerts its effects by selectively binding to histamine H1 receptors. This binding inhibits the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as itching, swelling, and redness. Additionally, this compound has anticholinergic and sedative effects, which contribute to its therapeutic efficacy .

Comparison with Similar Compounds

Isothipendyl-d6 is similar to other first-generation histamine H1 antagonists, such as promethazine and diphenhydramine. its deuterated form provides unique advantages in research applications. The presence of deuterium atoms enhances the stability and accuracy of analytical measurements, making it a valuable tool in pharmacokinetic and metabolic studies.

List of Similar Compounds

  • Promethazine
  • Diphenhydramine
  • Chlorpheniramine
  • Hydroxyzine

This compound stands out due to its stable isotope labeling, which offers enhanced precision in scientific research.

Properties

IUPAC Name

1-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJBSDFFQWMKBQ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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